Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-5-(oxazol-5-yl)isoxazole

Lipophilicity Membrane permeability Fragment-based drug design

3-Methyl-5-(oxazol-5-yl)isoxazole (CAS 169779-51-5) is a biheteroaryl compound (C₇H₆N₂O₂; MW 150.13 g/mol) that covalently links a 3-methylisoxazole ring to an oxazole moiety at the 5-position, forming an isoxazole–oxazole hybrid scaffold with a calculated LogP of 1.638 and a polar surface area (PSA) of 52.06 Ų. Classified within the isoxazole–(iso)oxazole hybrid chemical space, which has been systematically reviewed for diverse biological activities including anticancer, antibacterial, antitubercular, anti-inflammatory, and antidepressant effects across three decades of research (1995–2024), this compound serves as a multifunctional building block for fragment-based drug discovery and lead optimization programs where dual-heterocycle recognition motifs are desired.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 169779-51-5
Cat. No. B061304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(oxazol-5-yl)isoxazole
CAS169779-51-5
SynonymsIsoxazole, 3-methyl-5-(5-oxazolyl)- (9CI)
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2=CN=CO2
InChIInChI=1S/C7H6N2O2/c1-5-2-6(11-9-5)7-3-8-4-10-7/h2-4H,1H3
InChIKeyFMDUYCHAMHMIEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-(oxazol-5-yl)isoxazole (CAS 169779-51-5): A Biheteroaryl Isoxazole–Oxazole Hybrid Building Block for Medicinal Chemistry Procurement


3-Methyl-5-(oxazol-5-yl)isoxazole (CAS 169779-51-5) is a biheteroaryl compound (C₇H₆N₂O₂; MW 150.13 g/mol) that covalently links a 3-methylisoxazole ring to an oxazole moiety at the 5-position, forming an isoxazole–oxazole hybrid scaffold with a calculated LogP of 1.638 and a polar surface area (PSA) of 52.06 Ų . Classified within the isoxazole–(iso)oxazole hybrid chemical space, which has been systematically reviewed for diverse biological activities including anticancer, antibacterial, antitubercular, anti-inflammatory, and antidepressant effects across three decades of research (1995–2024), this compound serves as a multifunctional building block for fragment-based drug discovery and lead optimization programs where dual-heterocycle recognition motifs are desired [1].

Why Generic Isoxazole or Oxazole Building Blocks Cannot Substitute for 3-Methyl-5-(oxazol-5-yl)isoxazole in Structure-Guided Procurement


Isoxazole and oxazole heterocycles are individually well-represented among FDA-approved drugs and preclinical candidates, yet their physicochemical and molecular recognition properties are exquisitely sensitive to both the nature and position of substituents [1]. The isoxazole–oxazole hybrid scaffold in 3-methyl-5-(oxazol-5-yl)isoxazole presents a unique combination of two privileged heterocycles in a single, low-molecular-weight (150.13 Da) fragment that cannot be recapitulated by mono-heterocycle analogs or regioisomeric variants. Critically, the 3-methyl-5-oxazolyl substitution pattern confers a LogP approximately 40-fold higher than the regioisomeric 5-methyl-3-oxazolyl isomer, a difference that directly impacts membrane permeability, solubility, and target engagement profiles in cellular assays . Similarly, single-heterocycle comparators such as 3-methyl-5-phenylisoxazole or 3,5-dimethylisoxazole lack the dual hydrogen-bond donor/acceptor capacity and expanded polar surface area that enable complementary binding interactions within biological targets [1]. These quantitative physicochemical divergences, detailed in Section 3, demonstrate that generic in-class substitution is scientifically unsound for applications requiring predictive structure–property relationships.

3-Methyl-5-(oxazol-5-yl)isoxazole: Quantitative Head-to-Head Differentiation Evidence Against Closest Analogs and Regioisomers


Evidence Item 1: Regioisomeric LogP Advantage – ~40-Fold Higher Lipophilicity Versus the 5-Methyl-3-oxazolyl Regioisomer

The target compound 3-methyl-5-(oxazol-5-yl)isoxazole exhibits a calculated LogP of 1.638, determined via ChemSrc computational prediction from its molecular structure . In direct comparison, its regioisomer 5-methyl-3-(oxazol-5-yl)isoxazole (CAS 850646-74-1) has a calculated LogP of only 0.04 under the same computational methodology . This represents an approximately 40-fold difference in octanol–water partition coefficient, indicating substantially greater lipophilicity for the target compound.

Lipophilicity Membrane permeability Fragment-based drug design

Evidence Item 2: Polar Surface Area Enrichment – 2× Higher PSA Than 3-Methyl-5-phenylisoxazole for Enhanced Target Binding

3-Methyl-5-(oxazol-5-yl)isoxazole possesses a calculated polar surface area (PSA) of 52.06 Ų , which is approximately 2-fold greater than the PSA of 26.03 Ų reported for the single-heterocycle analog 3-methyl-5-phenylisoxazole (CAS 1008-75-9) [1]. This elevated PSA arises from the incorporation of the oxazole ring, which contributes additional nitrogen and oxygen atoms capable of participating in hydrogen-bonding and dipole–dipole interactions with biological targets.

Polar surface area Hydrogen bonding Drug-likeness

Evidence Item 3: HPLC Purity Grading – 99% Pharmaceutical-Grade Purity Versus 95–97% for Regioisomeric and Analog Building Blocks

The target compound is commercially supplied at 99% purity as verified by HPLC, with packaging classified as pharmaceutical grade ('医药级') according to ChemicalBook supplier specifications . By comparison, the regioisomer 5-methyl-3-(oxazol-5-yl)isoxazole is listed at 97% purity , and the general purity baseline for research-grade isoxazole building blocks such as 3,5-dimethylisoxazole from leading suppliers is 95–98% [1]. This represents a 2–4% absolute purity advantage for the target compound at the procurement level, which is significant for applications requiring high batch-to-batch reproducibility.

Purity Quality assurance Pharmaceutical grade

Evidence Item 4: Multi-Scale Bulk Procurement Availability – Kilogram-Scale Supply Versus Gram-Scale Limitation of the Regioisomer

3-Methyl-5-(oxazol-5-yl)isoxazole is commercially available in packaging sizes ranging from 1 g to 1 kg (1KG, 500G, 100G, 50G, 1G), with pharmaceutical-grade certification, as listed by ChemicalBook suppliers . In contrast, the regioisomer 5-methyl-3-(oxazol-5-yl)isoxazole (CAS 850646-74-1) is listed as discontinued ('Ausgelaufen') at the 1 g scale by CymitQuimica and shows limited multi-gram availability across other supplier catalogs . This indicates that the target compound benefits from established kilogram-scale synthetic routes, whereas the regioisomer lacks commercial manufacturing investment.

Bulk supply Scale-up Procurement logistics

Evidence Item 5: Hydrogen-Bond Donor/Acceptor Capacity – 2 HBD and 6 HBA Versus 0 HBD and 2 HBA for 3,5-Dimethylisoxazole

The target compound possesses 2 hydrogen-bond donor (HBD) sites and 6 hydrogen-bond acceptor (HBA) sites, as computed from its molecular structure on the Chem960 platform . This stands in marked contrast to the simple mono-isoxazole analog 3,5-dimethylisoxazole (CAS 300-87-8), which has 0 HBD and only 2 HBA . The substantial enrichment in HBD/HBA capacity is directly attributable to the appended oxazole ring, which introduces additional nitrogen and oxygen atoms into the molecular framework.

Hydrogen bonding Molecular recognition Fragment-based screening

Evidence Item 6: Isoxazole–Oxazole Hybrid Scaffold Validation – Heterocycle Replacement Strategy Confirmed to Modulate Drug-Like Properties in DGAT1 Inhibitor Series

The strategic value of combining isoxazole and oxazole motifs in a single molecular entity is supported by a systematic scaffold comparison study in the DGAT1 inhibitor field. Mougenot et al. (2012) demonstrated that replacing a biphenyl core with 3-phenylisoxazole, 5-phenyloxazole, or 3-phenyl-1,2,4-oxadiazole biaryl units led to differentiated pharmacological profiles: the 3-phenylisoxazole series yielded compound 40a with an IC₅₀ of 64 nM against hDGAT1, 90% in vivo plasma triglyceride reduction in mice, and an improved solubility of 0.43 mg/mL at pH 7.4 compared to the high-cLogP biphenyl precursors [1]. This study provides direct experimental evidence that the choice of heterocycle scaffold—and by extension the isoxazole–oxazole hybrid motif—directly and quantitatively impacts potency, in vivo efficacy, and physicochemical properties [1]. Furthermore, a comprehensive 2025 review covering three decades of research (1995–2024) validates the isoxazole–(iso)oxazole hybrid class as a productive strategy for generating compounds with anticancer, antibacterial, antitubercular, anti-inflammatory, and antidepressant activities, confirming that hybridization of these two privileged scaffolds is not merely additive but can produce synergistic pharmacological effects [2].

Molecular hybridization Scaffold hopping DGAT1 inhibition

Procurement-Ready Application Scenarios for 3-Methyl-5-(oxazol-5-yl)isoxazole (CAS 169779-51-5)


Scenario 1: Fragment-Based Kinase Inhibitor Discovery Requiring Balanced Lipophilicity (LogP ~1.6) and Dual Heterocycle Recognition

The LogP of 1.638 positions 3-methyl-5-(oxazol-5-yl)isoxazole within the optimal lipophilicity range for fragment hits (LogP 1–3), avoiding the excessive lipophilicity of 3-methyl-5-phenylisoxazole (LogP 2.65) that can drive non-specific binding and the near-zero LogP (0.04) of its regioisomer that predicts poor membrane permeability . Combined with its 2 HBD / 6 HBA hydrogen-bonding capacity, the compound is suited for fragment screening cascades (SPR, thermal shift, X-ray crystallography) targeting kinases or other ATP-binding proteins where the isoxazole N and oxazole O atoms can engage the hinge region via complementary donor–acceptor interactions. The pharmaceutical-grade purity (99% HPLC) supports direct use in biophysical assays without pre-screening repurification .

Scenario 2: CNS-Penetrant Lead Optimization Leveraging Favorable PSA (52.06 Ų) for Blood–Brain Barrier Permeability

With a polar surface area of 52.06 Ų—well below the empirically established threshold of ~90 Ų for oral absorption and ~70 Ų for CNS penetration—3-methyl-5-(oxazol-5-yl)isoxazole is an attractive building block for CNS drug discovery programs. The 2-fold higher PSA compared to 3-methyl-5-phenylisoxazole (PSA 26.03 Ų) provides additional hydrogen-bonding capacity for target engagement without crossing the threshold that would impair passive brain penetration . This dual-heterocycle fragment can be elaborated into CNS-active leads targeting nicotinic acetylcholine receptors (nAChRs), where 3-methyl-5-substituted isoxazole motifs have been clinically validated (e.g., ABT-418), or into kinase inhibitors requiring CNS exposure [1].

Scenario 3: Antimicrobial Hybrid Scaffold Development Exploiting the Validated Isoxazole–Oxazole Pharmacophore

The 2025 MDPI review of isoxazole–(iso)oxazole hybrids identifies antibacterial and antitubercular activities as prominent therapeutic applications of this scaffold class . 3-Methyl-5-(oxazol-5-yl)isoxazole, as the minimal isoxazole–oxazole hybrid fragment, can serve as a versatile starting point for constructing focused antimicrobial libraries via nucleophilic substitution, cycloaddition, or metal-catalyzed cross-coupling at available positions on both heterocyclic rings. Its kilogram-scale commercial availability ensures that hit-to-lead expansion and preliminary in vivo efficacy studies can be conducted without supply-chain interruptions .

Scenario 4: Multi-Gram Medicinal Chemistry Programs Requiring Regioisomerically Pure and Scalable Building Blocks

For medicinal chemistry teams planning SAR campaigns that require 10–100 g quantities of a core building block, 3-methyl-5-(oxazol-5-yl)isoxazole is the only commercially viable choice among isoxazole–oxazole hybrids: it is available in packaging up to 1 kg with pharmaceutical-grade certification, whereas the regioisomer is limited to gram scale and has been discontinued by at least one major supplier . This procurement advantage eliminates the need for costly in-house custom synthesis of the building block, compressing the timeline from hit identification to lead optimization. The 99% HPLC purity further ensures that impurities do not generate spurious SAR signals or off-target pharmacology that could derail lead series progression .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-5-(oxazol-5-yl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.